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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the ARC-12 clinical trial, including its design,

objectives, and the methodologies for key experiments. The information is intended to guide

researchers and professionals in understanding the framework of this clinical study

investigating the combination of an anti-TIGIT antibody (AB308) and an anti-PD-1 antibody

(zimberelimab).

ARC-12 Clinical Trial Protocol Summary
The ARC-12 trial is a Phase 1/1b, multicenter, open-label, dose-escalation, and dose-

expansion study designed to evaluate the safety, tolerability, and preliminary efficacy of AB308

in combination with zimberelimab in participants with advanced malignancies.[1][2][3][4]

Study Objectives and Endpoints
The primary and secondary objectives of the ARC-12 trial are summarized in the table below.
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Objective Type Objective Description Endpoints

Primary

To assess the safety and

tolerability of AB308 in

combination with

zimberelimab.[3]

- Incidence and severity of

adverse events (AEs)-

Incidence of dose-limiting

toxicities (DLTs)- Determination

of the recommended Phase 2

dose (RP2D)

Secondary

To evaluate the

pharmacokinetic (PK) profile of

AB308 and zimberelimab.[3]

- Maximum concentration

(Cmax)- Time to maximum

concentration (Tmax)- Area

under the concentration-time

curve (AUC)

Secondary
To assess the immunogenicity

of AB308 and zimberelimab.[3]

- Incidence of anti-drug

antibodies (ADAs)

Secondary

To evaluate the preliminary

anti-tumor activity of the

combination therapy.[3]

- Objective Response Rate

(ORR)- Duration of Response

(DOR)- Disease Control Rate

(DCR)- Progression-Free

Survival (PFS)

Secondary

To characterize the

pharmacodynamic (PD) effects

of the combination therapy.

- Biomarker analysis in tumor

and blood samples

Trial Design and Patient Population
The ARC-12 study follows a dose-escalation and dose-expansion design.[1][3]
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Parameter Description

Study Phase Phase 1/1b[1][3]

Study Design
Open-label, multicenter, dose-escalation, and

dose-expansion[1][3]

Patient Population

Adults (≥18 years) with advanced solid tumors

or hematologic malignancies for whom no

standard therapy is available.[5][6]

Key Inclusion Criteria
- ECOG performance status of 0 or 1- At least

one measurable lesion[5][6]

Key Exclusion Criteria

- Prior treatment with an anti-TIGIT antibody-

Active or prior autoimmune disease requiring

systemic treatment within the last 3 years[1][7]

Interventions

- AB308 (anti-TIGIT monoclonal antibody)-

Zimberelimab (anti-PD-1 monoclonal antibody)

[1][6]

Dosing Regimen

Intravenous (IV) administration once every 3

weeks (Q3W) or once every 4 weeks (Q4W).[3]

[5]

Signaling Pathways
TIGIT and PD-1 Signaling in T Cells and NK Cells
AB308 and zimberelimab are immune checkpoint inhibitors that target the TIGIT and PD-1

pathways, respectively. These pathways are crucial for regulating the activity of T cells and

Natural Killer (NK) cells. In the tumor microenvironment, cancer cells can exploit these

pathways to evade immune destruction.

TIGIT Pathway: TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an inhibitory

receptor expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[8] Its

ligands, CD155 (PVR) and CD112, are often upregulated on tumor cells and antigen-

presenting cells (APCs).[9] When TIGIT binds to its ligands, it triggers inhibitory signals that

suppress T cell and NK cell function.[8][10] AB308 is an Fc-enabled anti-TIGIT antibody that
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blocks the interaction between TIGIT and its ligands, thereby preventing this

immunosuppressive signaling.[5]

PD-1 Pathway: PD-1 (Programmed cell death protein 1) is another inhibitory receptor

expressed on activated T cells. Its ligands, PD-L1 and PD-L2, can be expressed on tumor

cells. The binding of PD-1 to its ligands leads to T cell exhaustion and reduced anti-tumor

immunity. Zimberelimab is a monoclonal antibody that blocks the PD-1/PD-L1 interaction,

thus restoring T cell function.[5]

The combination of an anti-TIGIT and an anti-PD-1 antibody is hypothesized to have a

synergistic effect by blocking two distinct inhibitory pathways, leading to a more robust anti-

tumor immune response.

TIGIT and PD-1 Signaling in T Cell Activation
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Diagram 1: TIGIT and PD-1 signaling pathways in T cell activation.
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Experimental Protocols
The following sections outline generalized protocols for the key experimental assays conducted

in the ARC-12 trial. These protocols are based on standard methodologies for monoclonal

antibody analysis, as specific, detailed protocols for the ARC-12 trial are not publicly available.

Pharmacokinetic (PK) Analysis: Enzyme-Linked
Immunosorbent Assay (ELISA)
This protocol describes a standard sandwich ELISA for the quantification of AB308 and

zimberelimab in patient serum or plasma.

Materials:

96-well microtiter plates

Capture antibody (anti-human IgG)

Blocking buffer (e.g., 1% BSA in PBS)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Detection antibody (e.g., HRP-conjugated anti-human IgG)

Substrate solution (e.g., TMB)

Stop solution (e.g., 2N H2SO4)

Plate reader

Procedure:

Coating: Coat the wells of a 96-well plate with the capture antibody at a concentration of 1-

10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer) and incubate overnight at

4°C.

Washing: Wash the plate three times with wash buffer to remove unbound capture antibody.
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Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well

and incubating for 1-2 hours at room temperature.

Sample Incubation: Add 100 µL of standards, controls, and patient samples (diluted in

blocking buffer) to the wells and incubate for 1-2 hours at room temperature.

Washing: Wash the plate three times with wash buffer.

Detection Antibody Incubation: Add 100 µL of the HRP-conjugated detection antibody to

each well and incubate for 1 hour at room temperature.

Washing: Wash the plate five times with wash buffer.

Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in

the dark for 15-30 minutes.

Stopping the Reaction: Add 50 µL of stop solution to each well.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Construct a standard curve and determine the concentration of the

therapeutic antibody in the patient samples.
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Pharmacokinetic (PK) Analysis Workflow
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Diagram 2: Generalized workflow for pharmacokinetic (PK) analysis using ELISA.
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Immunogenicity Assessment: Anti-Drug Antibody (ADA)
Bridging ELISA
This protocol outlines a bridging ELISA for the detection of anti-drug antibodies (ADAs) against

AB308 or zimberelimab.

Materials:

Streptavidin-coated 96-well microtiter plates

Biotinylated therapeutic antibody

HRP-conjugated therapeutic antibody

Assay buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20)

Wash buffer

Substrate solution

Stop solution

Plate reader

Procedure:

Sample Preparation: Dilute patient serum or plasma samples in assay buffer.

Incubation with Labeled Drug: In a separate plate, incubate the diluted samples with a

mixture of biotinylated and HRP-conjugated therapeutic antibody for 1-2 hours at room

temperature to allow for the formation of ADA-drug complexes.

Capture: Transfer 100 µL of the sample-drug mixture to the streptavidin-coated plate and

incubate for 1 hour at room temperature.

Washing: Wash the plate three times with wash buffer to remove unbound components.
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Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in

the dark for 15-30 minutes.

Stopping the Reaction: Add 50 µL of stop solution to each well.

Data Acquisition: Read the absorbance at 450 nm.

Data Analysis: Compare the signal from patient samples to a pre-determined cut-point to

identify ADA-positive samples.
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Immunogenicity (ADA) Analysis Workflow
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Diagram 3: Generalized workflow for immunogenicity assessment using a bridging ELISA.
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Pharmacodynamic (PD) Analysis: Biomarker
Assessment
Pharmacodynamic assessments in the ARC-12 trial likely involve the analysis of biomarkers in

patient blood and tumor tissue to understand the biological effects of the treatment. This could

include techniques such as:

Flow Cytometry: To analyze the frequency and activation status of immune cell populations

(e.g., T cells, NK cells, Tregs) in peripheral blood.

Immunohistochemistry (IHC): To assess the expression of TIGIT, PD-L1, and other relevant

markers in tumor biopsies.

Cytokine Analysis: To measure the levels of pro-inflammatory and anti-inflammatory

cytokines in patient serum using multiplex assays (e.g., Luminex).

A detailed protocol for each of these techniques is beyond the scope of this document, as they

are highly dependent on the specific markers and platforms used. However, a general workflow

for biomarker analysis is presented below.
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Pharmacodynamic (PD) Biomarker Analysis Workflow
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Diagram 4: Generalized workflow for pharmacodynamic (PD) biomarker analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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